

Application Notes: The Reaction of 3-Bromopropionyl Chloride with Alcohols

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Compound of Interest

Compound Name: *3-Bromopropionyl chloride*

Cat. No.: *B108729*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the reaction of **3-bromopropionyl chloride** with alcohols. **3-Bromopropionyl chloride** is a versatile bifunctional reagent, featuring both a highly reactive acyl chloride and a nucleophilically susceptible alkyl bromide. Its primary application in this context is the acylation of alcohols to form 3-bromopropionate esters.^[1] This reaction is fundamental in organic synthesis for introducing a versatile three-carbon building block. The resulting ester contains a terminal bromide that can be further functionalized, making this reagent a critical intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and in bioconjugation applications.^{[2][3]}

Physicochemical Properties of 3-Bromopropionyl Chloride

Proper handling and storage are crucial due to the reagent's reactivity and hazardous nature. The following table summarizes its key properties.

Property	Value	Reference
CAS Number	15486-96-1	
Molecular Formula	C ₃ H ₄ BrClO	[1]
Molecular Weight	171.42 g/mol	
Appearance	Colorless to pale yellow liquid	[1][4]
Density	1.701 g/mL at 25 °C	
Boiling Point	55-57 °C at 17 mmHg	
Refractive Index	n _{20/D} 1.49	
Storage	2-8°C, under inert gas	

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between **3-bromopropionyl chloride** and an alcohol proceeds via a classic nucleophilic acyl substitution mechanism. The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the stable ester product and hydrochloric acid (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct, preventing potential side reactions.[5]

Caption: Nucleophilic acyl substitution mechanism.

General Experimental Protocol

This protocol outlines a general procedure for the esterification of an alcohol with **3-bromopropionyl chloride**. Reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as **3-bromopropionyl chloride** is corrosive and moisture-sensitive.[6]

Materials:

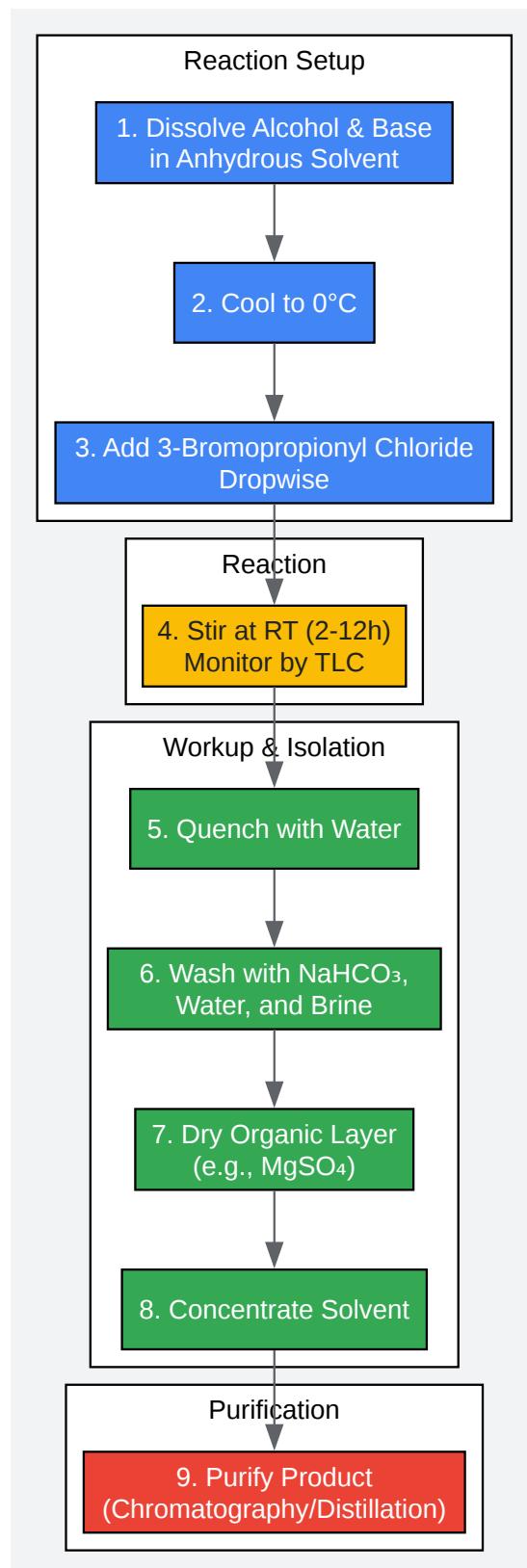
- Alcohol (1.0 eq)

- **3-Bromopropionyl chloride** (1.1 - 1.2 eq)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[5]
- Non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine) (1.2 - 1.5 eq)[7]
- Round-bottom flask with stir bar
- Dropping funnel
- Ice bath
- Nitrogen or Argon line
- Separatory funnel
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N_2 or Ar).
- Reagent Preparation: Dissolve the alcohol (1.0 eq) and the base (e.g., TEA, 1.2 eq) in the chosen anhydrous solvent (e.g., DCM).
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition: Add **3-bromopropionyl chloride** (1.1 eq), dissolved in a small amount of anhydrous solvent, dropwise to the stirred alcohol solution over 15-30 minutes.
- Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Workup (Quenching):** Once the reaction is complete, cool the mixture again to 0 °C and slowly add water to quench any remaining acyl chloride.
- **Extraction:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
- **Drying:** Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude ester product by flash column chromatography or distillation under reduced pressure.



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Caption: General experimental workflow diagram.

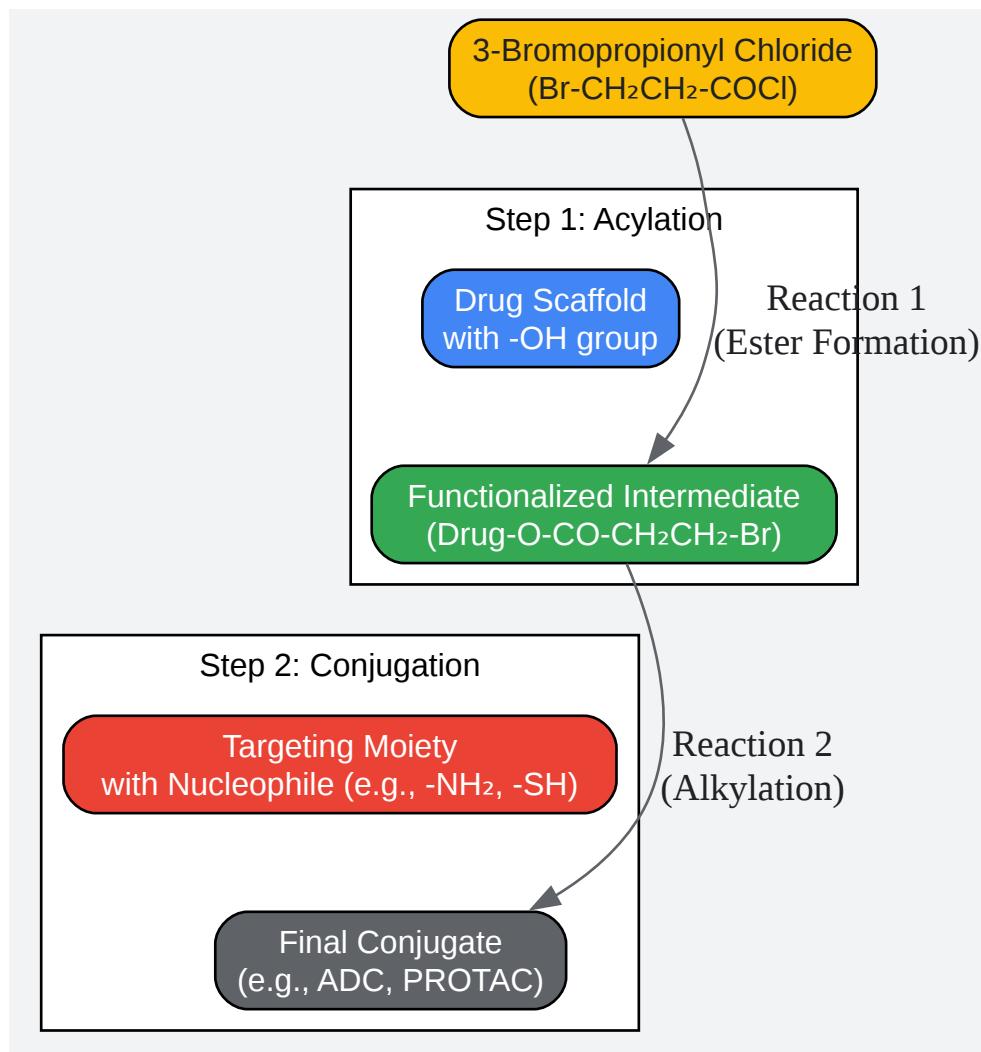
Quantitative Data: Reaction Examples

The synthesis of 3-bromopropionate esters is a high-yielding reaction. The table below provides data for common, simple alcohol esters. While direct yields for the acylation method can vary, alternative synthesis routes report high efficiency, suggesting acylation should be similarly effective.

Alcohol	Product	Reported Yield (%)	Method	Reference
Methanol	Methyl 3-bromopropionate	96%	Acetyl bromide + Methyl acrylate	[8]
Ethanol	Ethyl 3-bromopropionate	91%	Acetyl bromide + Ethyl acrylate	[8]
Ethanol	Ethyl 3-bromopropionate	~90%	HBr + Ethyl acrylate	[9]

Applications in Research and Drug Development

The dual functionality of **3-bromopropionyl chloride** makes it an invaluable tool in medicinal chemistry and drug development. After reacting with an alcohol on a core scaffold, the terminal bromide serves as an electrophilic site for subsequent nucleophilic substitution reactions. This allows it to function as a versatile linker, tethering the core molecule to other functional groups, targeting ligands, or biomolecules.^[2] This strategy is widely used in the development of targeted therapies and bioconjugates.



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Caption: Role as a bifunctional linker.

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